2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. The structure combines a sulfonamide group (a well-known pharmacophore in medicinal chemistry) with a seven-membered oxazepin ring system, which is further substituted with methyl groups and a ketone.
Key structural attributes:
- Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
- Methoxy substituents: May influence electronic effects and metabolic stability.
Properties
IUPAC Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-20(2)12-28-16-8-6-13(10-15(16)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-17(18)27-5/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPNKNRBAWEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique chemical structure that includes a sulfonamide functional group and a heterocyclic moiety. Its molecular formula is , and it has a molecular weight of approximately 384.4 g/mol.
Chemical Structure
The compound features:
- Sulfonamide Group : Known for its antibacterial properties.
- Benzo[b][1,4]oxazepine Ring : Implicates potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the benzo[b][1,4]oxazepine core.
- Introduction of methoxy groups.
- Attachment of the sulfonamide moiety.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Pharmacological Properties
The biological activity of this compound is primarily attributed to its sulfonamide group which exhibits various pharmacological effects:
- Antibacterial Activity : Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes relevant in cancer therapy and inflammation reduction.
While the precise mechanism of action for this specific compound remains to be fully elucidated, it is hypothesized that it may involve:
- Interaction with enzymes or receptors due to its structural features.
- Modulation of biological pathways involved in disease processes.
Case Studies and Experimental Data
Research studies have explored the biological implications of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial effects against various strains of bacteria. |
| Study 2 | Showed enzyme inhibition in cancer cell lines with an IC50 value indicative of moderate potency. |
| Study 3 | Investigated anti-inflammatory properties through modulation of cytokine release. |
Toxicity and Safety
Preliminary toxicity assessments indicate that compounds within this class do not exhibit significant mutagenic activity in standard assays (e.g., Ames test). However, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Benzodioxepin and Oxazepin Families
Compound A : 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
- Structure : A seven-membered benzodioxepin ring with an amine substituent at position 5.
- Molecular Formula: C₉H₁₁NO₂ (MW: 165.18 g/mol).
- Properties : Melting point 81–82°C; commercially available at 97% purity (priced at ¥13,400–35,400/g) .
- The amine group in Compound A is less polar than the sulfonamide in the target molecule, likely affecting solubility and target affinity.
Compound B : 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzo[b][1,4]oxazepin | Benzodioxepin | Benzodioxepin |
| Key Substituents | 2,5-Dimethoxy, sulfonamide, 3,3,5-trimethyl, 4-oxo | 7-Amine | 7-Carboxylic acid |
| Molecular Weight | ~450–500 g/mol (estimated) | 165.18 g/mol | 194.18 g/mol |
| Polarity | Moderate (sulfonamide + methoxy) | Low (amine) | High (carboxylic acid) |
| Synthetic Accessibility | Likely complex (multiple substituents) | Simple (commercially available) | Moderate (acid functionalization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
